Superior Luminal Cyst Clearance Efficacy Compared to Paromomycin and Diloxanide Furoate
Diiodohydroxyquinoline demonstrates a higher efficacy rate (95%) for clearing Entamoeba histolytica cysts in asymptomatic carriers compared to the primary alternatives paromomycin (85-90%) and diloxanide furoate (87-96%) [1]. This higher point estimate for efficacy, while comparable to diloxanide, is achieved with a distinctly different safety and pharmacokinetic profile that may be preferable in specific patient or research contexts.
| Evidence Dimension | Efficacy in clearing asymptomatic E. histolytica cysts |
|---|---|
| Target Compound Data | 95% |
| Comparator Or Baseline | Paromomycin: 85-90%; Diloxanide furoate: 87-96% |
| Quantified Difference | 5-10% higher absolute efficacy vs. paromomycin; within range of diloxanide but with a distinct iodine-based mechanism |
| Conditions | Clinical treatment of asymptomatic cyst passage; adult dosage of 650 mg t.i.d. for 20 days |
Why This Matters
Procurement decisions for antiprotozoal research or clinical trial material should consider this quantified efficacy advantage when paromomycin's GI side effects or diloxanide's limited availability are limiting factors.
- [1] London School of Hygiene & Tropical Medicine. Treatment of Entamoeba histolytica Infection. View Source
